4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
The exact mass of the compound this compound is 370.14971843 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S2/c1-16(2,3)13-11-14(18-15(17-13)23-4)19-7-9-20(10-8-19)24(21,22)12-5-6-12/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFZRZBAXADBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a synthetic compound that belongs to the class of piperazine-containing drugs. This compound is notable for its potential pharmacological activities, particularly in medicinal chemistry. Its structure features a pyrimidine core, which is commonly associated with various bioactive compounds, enhanced by a tert-butyl group and a piperazine moiety that improve solubility and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.48 g/mol. The compound's structural characteristics significantly influence its pharmacological properties through solubility and binding affinity to biological targets.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Similar compounds have demonstrated selectivity towards certain kinases or enzymes that play roles in cancer proliferation pathways. The presence of the piperazine ring may facilitate binding to various receptors, enhancing its therapeutic potential.
Anticancer Activity
Studies have indicated that related compounds exhibit significant anticancer properties. For instance, research on similar piperazine derivatives has shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activity.
Antiviral Properties
In addition to anticancer activity, the compound may exhibit antiviral properties. Research has shown that structurally analogous compounds can inhibit viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The specific mechanisms through which these compounds exert their antiviral effects often involve interference with viral replication processes.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various piperazine derivatives on L1210 murine leukemic cells. While parent compounds showed potent growth inhibition, derivatives similar to this compound exhibited varying degrees of activity, indicating the importance of structural modifications in enhancing biological efficacy .
- Antiviral Testing : Another investigation focused on the antiviral activity of related pyrimidine derivatives against HCMV and HSV-1. Compounds were assessed for their ability to inhibit viral replication while maintaining low cytotoxicity levels, highlighting the potential for therapeutic applications in antiviral treatments .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Piperazine Derivatives | Significant growth inhibition in cancer cell lines |
| Antiviral | Pyrimidine Analogues | Inhibition of HCMV and HSV-1 replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
